Methoxychlor

Description

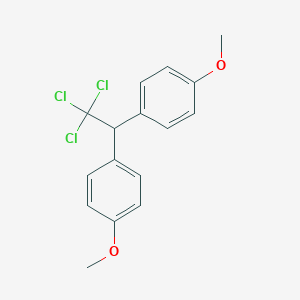

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKOZHOLGAGEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3O2 | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020827 | |

| Record name | Methoxychlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methoxychlor is a white crystalline solid which is often dissolved in a liquid carrier such as diesel oil. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. If dissolved in a liquid carrier, it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a pesticide., Colorless to light-yellow crystals with a slight, fruity odor. [insecticide]; [NIOSH], COLOURLESS-TO-LIGHT-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless to light-yellow crystals with a slight, fruity odor., Colorless to light-yellow crystals with a slight, fruity odor. [insecticide] | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxychlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methoxychlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NTP, 1992), decomposes, Decomposes | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methoxychlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Soluble in alcohol, Moderately sol in alcohol and petroleum oils; readily sol in most aromatic solvents, Methylene dichloride: 60 g/100 g at 22 °C; dichlorobenzene: 40 g/100 g at 22 °C; cyclohexanone: 50 g/100 g at 22 °C; methylated naphthalenes: 30 g/100 g at 22 °C; carbon tetrachloride: 16 g/100 g at 22 °C; odorless kerosene: 2 g/100 g at 22 °C. /Data from table/, Readily soluble in aromatic, chlorinated, and ketonic solvents, and vegetable oils. In chloroform and xylene 440, methanol 50 (all in g/kg, 22 °C)., For more Solubility (Complete) data for METHOXYCHLOR (9 total), please visit the HSDB record page., Solubility in water: none, 0.00001% | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methoxychlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.41 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.41 g/cu cm at 25 °C, Grey-flaky powder; setting point 77 °C; density 1.41; sol 0.1 mg/Lwater at 25 °C; 440 g/kg chloroform & xylene, & 50 g/kg methanol at 22 °C /Technical grade/, 1.4 g/cm³, 1.41 | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methoxychlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

12 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12 | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

Very low (NTP, 1992), 0.00000258 [mmHg], negligible, Very low | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxychlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methoxychlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

3,6,11,14-tetramethoxydibenzo(g,p)chrysene is one of the impurities present in commercial samples., Both reverse and normal phase high-performance liq chromatography techniques were applied to the analysis of tech methoxychlor. The following constituents were identified: 1,1,1,2-tetrachloro-2-(p-methoxyphenyl)ethane, o,p'-DMDT, o,p'-DMDE, methoxychlor olefin (DMDE), o,o'-DMDT, condensation product of p,p'-DMDT, condensation product of o,p'-DMDT, two unresolved components, chlorotrianisene, 1,2,2-tris(p-methoxyphenyl)ethene, 2,2,2-trichloro-1-(p-methoxyphenyl)ethanol, 3,6-dimethoxy-9-(o-methoxyphenyl)-10-(p-methoxyphenyl)phenanthrene, 3,6-dimethyl-9,10-bis(p-methoxyphenyl)phenanthrene, 1,1,2,2-tetrakis(p-methoxyphenyl)ethene, 1-(o-methoxyphenyl)-1,2,2-tris(p-methoxyphenyl)ethene, and 1,1,1-trichloro-2-(p-hydroxyphenyl)-2-(p-methoxyphenyl)ethane. | |

| Record name | METHOXYCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals (technical, grey powder), Dimorphic crystals, Crystals from dilute alcohol, White to light yellow solid, For more Color/Form (Complete) data for METHOXYCHLOR (7 total), please visit the HSDB record page. | |

CAS No. |

72-43-5 | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxychlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxychlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methoxychlor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxychlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxychlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIA79UD69L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHOXYCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 1,1,1-trichloro-2,2-bis(p-methoxyphenyl)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KJ381378.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

187 to 190 °F (NTP, 1992), 87 °C, MP: 172 °F (77.78 °C), MP: 89 °C (technical, 77 °C), 89 °C, 171 °F | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methoxychlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Research on Methoxychlor

Environmental Fate and Transport of Methoxychlor

This compound's environmental fate and transport are influenced by its physicochemical properties, including its low water solubility (0.1 mg/L at 25 °C) and high octanol-water partition coefficient (log Kow values ranging from 4.68 to 5.08). ospar.orgcdc.govwho.int These properties suggest that this compound tends to adsorb strongly to organic matter and sediments in aquatic environments and soil. cdc.govpops.intepa.gov

If released to soil, this compound is expected to remain primarily in the upper layer, with limited leaching to lower depths or groundwater. epa.govtaylorandfrancis.com However, its detection in some groundwater samples suggests that a small percentage may migrate. cdc.govepa.gov Volatilization from moist soil surfaces is not considered a significant fate process. epa.govnih.gov

In water, this compound preferentially binds to suspended solids and sediments. cdc.govepa.gov While volatilization from water may occur, particularly from shallow rivers, adsorption to sediment can limit this process. epa.govtaylorandfrancis.com this compound has been detected in various environmental compartments globally, including surface water, seawater, groundwater, drinking water, sediment, and the atmosphere. un.org Its presence in remote areas suggests the potential for long-range atmospheric transport, although atmospheric photolysis may limit this. ospar.orgtaylorandfrancis.com

Degradation Pathways in Environmental Compartments

This compound undergoes degradation in the environment through both abiotic and biotic processes. The rate and primary pathways of degradation are influenced by the specific environmental compartment and prevailing conditions.

Photolysis and Hydrolysis Mechanisms

Photolysis can contribute to the degradation of this compound in water, particularly through indirect or "sensitized" photolysis in the presence of photosensitizers. epa.govtaylorandfrancis.com While direct photolysis in distilled water has been reported with a half-life of 4.5 months, sensitized photolysis in natural waters can be much faster, with half-lives reported as low as a few hours. cdc.govepa.govtaylorandfrancis.com Photolysis on soil surfaces may also occur. epa.govnih.gov The mechanism of photolysis for this compound is likely radical-based. nih.gov

Hydrolysis is generally considered a slow degradation process for this compound under environmentally relevant pH conditions (pH 3-9). pops.intepa.govtaylorandfrancis.com Hydrolysis half-lives in distilled water vary with pH, ranging from approximately 100 days to several years at pH 5-9, and being much faster at higher pH (e.g., 0.21 days at pH 13). pops.int In moist soils, the chemical hydrolysis half-life is estimated to be longer than 1 year. epa.govepa.gov

Here is a table summarizing typical half-lives for photolysis and hydrolysis:

| Process | Environmental Compartment | Conditions | Typical Half-Life | Source |

| Direct Photolysis | Water | Distilled water | 4.5 months | epa.gov |

| Sensitized Photolysis | Water | Natural waters | < 5 hours to several hours | epa.govtaylorandfrancis.com |

| Hydrolysis | Water | pH 5-9, 27°C | 100 days to >1 year | pops.int |

| Hydrolysis | Water | pH 13, 27°C | 0.21 days | pops.int |

| Chemical Hydrolysis | Moist Soil | Environmentally relevant conditions | > 1 year | epa.govepa.gov |

Biodegradation Processes in Soil and Water

Biodegradation is a significant pathway for this compound degradation in both soil and water, particularly in sediments. cdc.govpops.intepa.gov Microbial action can transform this compound into various degradation products. cdc.gov

The presence or absence of oxygen significantly impacts the rate of this compound biodegradation. Biodegradation is generally reported to be greater and more rapid under anaerobic (reducing) conditions compared to aerobic (oxidizing) conditions. ospar.orgcdc.govtaylorandfrancis.comun.org

In sediments, this compound degradation is slow under aerobic conditions, with half-lives exceeding 100 days. pops.intepa.govtaylorandfrancis.com However, under anaerobic conditions, rapid breakdown can occur, with half-lives reported as less than 28 days. cdc.govpops.intepa.govtaylorandfrancis.comun.org Similarly, in soils, anaerobic conditions favor faster degradation, with half-lives around 3 months or less than 30 days, while aerobic soils show slower degradation with half-lives exceeding 100 days. cdc.govpops.intepa.gov

The increased rate of degradation under anaerobic conditions is often attributed to reductive dechlorination, which can make the molecule more susceptible to further biodegradation. pops.intasm.org

Here is a table illustrating the effect of aerobic and anaerobic conditions on this compound half-life:

| Environmental Compartment | Condition | Typical Half-Life | Source |

| Sediment | Aerobic | > 100 days | pops.intepa.govtaylorandfrancis.com |

| Sediment | Anaerobic | < 28 days | cdc.govpops.intepa.govtaylorandfrancis.comun.org |

| Soil | Aerobic | > 100 days | cdc.govpops.int |

| Soil | Anaerobic | < 30 days or ~3 months | cdc.govpops.intepa.gov |

Microorganisms in soil and water can metabolize this compound, leading to the formation of degradation products. cdc.gov Major degradation products identified include dechlorinated this compound (DMDD) and mono- and di-hydroxy (demethylated) derivatives of this compound and DMDD. who.inttaylorandfrancis.comun.org

Reductive dechlorination is a key initial step in the microbial degradation of this compound, particularly under anaerobic conditions. pops.intasm.org This process involves the removal of chlorine atoms from the this compound molecule. pops.int

While the metabolism of this compound in higher organisms is relatively well-studied, information regarding specific microbial species involved in its oxidative degradation in the environment is less extensive. asm.org However, studies have shown that certain bacteria and fungi are capable of biodegrading this compound under both aerobic and anaerobic conditions. bioline.org.br

Specific microbial strains have demonstrated the ability to degrade this compound and hold potential for bioremediation strategies. For example, strains belonging to the genus Streptomyces have been investigated for their capacity to remove this compound from contaminated environments. bioline.org.brbioline.org.brresearchgate.netconicet.gov.ar

Research has shown that Streptomyces species isolated from organochlorine-polluted sites can grow in the presence of this compound and contribute to its removal. bioline.org.brbioline.org.br Studies using Streptomyces consortia (mixed cultures) have shown promising results for this compound removal in both slurry and soil systems. bioline.org.brresearchgate.net One such consortium demonstrated significant this compound removal and specific dechlorinase activity. bioline.org.br

Other microbial genera, such as Bacillus, Acinetobacter, and Rhodococcus, have also been identified as capable of complete dechlorination, demethylation, and even the splitting of aromatic rings of this compound under certain conditions, with anaerobic conditions being more favorable for these processes. nih.gov Bradyrhizobium sp. strain 17-4, isolated from river sediment, has been shown to mediate oxidative transformation of this compound, including O-demethylation and dechlorination. pops.intasm.org

Dechlorination and Demethylation Reactions in the Environment

This compound undergoes degradation in the environment through various processes, including dechlorination and demethylation reactions. These transformations can be mediated by chemical, photochemical, and biological processes in water and sediment. cdc.gov In water-sediment systems, initial degradation can involve dechlorination, followed by demethylation. Both biotic and abiotic processes contribute to this degradation. pops.int For instance, reductive dechlorination can occur under microaerobic conditions in submerged environments, potentially increasing the susceptibility of this compound to further biodegradation. pops.int Studies have identified bacterial strains, such as Bradyrhizobium sp., that can mediate oxidative transformation of this compound, including o-demethylation and dechlorination in river sediment. pops.intnih.gov Abiotic dechlorination and CN-replacement have also been suggested to occur in some environments, particularly under low oxygen levels and in the presence of humic acid. pops.intnih.gov

Formation and Persistence of Environmental Degradation Products

The degradation of this compound leads to the formation of various environmental degradation products. Major degradation products include dechlorinated this compound (DMDD) and mono- and di-hydroxy derivatives of this compound and DMDD. nih.govtaylorandfrancis.com In anaerobic conditions in soils and sediments, rapid breakdown of this compound can occur, with dechlorinated this compound and mono- and dihydroxy degradation products being the major residues present. pops.int These degradation products can accumulate in humidified and flooded soils. pops.int

This compound residues can persist in topsoil for up to 14 months. pops.intwho.int Persistence is influenced by environmental conditions, with this compound being much more persistent under anaerobic conditions than under aerobic conditions in soils and sediments. pops.intospar.org Half-lives of less than 30 days have been observed in anaerobic soils, while half-lives can exceed 100 days in aerobic soils. pops.intcdc.gov In water-sediment systems, measured half-lives have been reported as 4.4 days and 6.6 days for river and lake sediment systems, respectively, with significantly more degradation observed in the presence of non-sterile sediment compared to sterile sediment. pops.int Hydrolysis is generally considered not a significant degradation pathway for this compound in soil or under environmentally relevant conditions in water. nih.govpops.intun.org

Mobility and Distribution in Environmental Matrices

This compound's mobility and distribution in the environment are influenced by its physical and chemical properties, as well as the characteristics of the environmental matrix.

Soil Adsorption and Leaching Potential

This compound is strongly adsorbed to soil, particularly to organic matter and certain types of clay. pops.inttaylorandfrancis.comun.orgucanr.edu This strong adsorption limits its mobility in soil, and field studies have shown that this compound does not leach significantly. taylorandfrancis.comepa.gov The soil adsorption coefficient (KOC) for this compound has been predicted to be high, with measured values in sediment further indicating its strong adsorption to suspended solids and sediment. pops.int While this compound itself is not highly mobile in soil, its degradation products may be more mobile and can be detected in lower levels of soil. nih.gov

Transport in Water and Sediment Systems

Despite its low water solubility, this compound can be found in surface water, groundwater, and drinking water, particularly near areas where it was applied. nih.govpops.intospar.orgwho.int In aquatic environments, this compound tends to concentrate in sediment and biota due to its hydrophobic nature and strong adsorption to suspended solids and sediment. pops.inttaylorandfrancis.com Rapid partitioning from water to sediments has been observed in laboratory studies. pops.inttaylorandfrancis.com this compound can be transported in water systems, and although runoff losses from fields may be small in percentage, they can be an important transport process leading to its detection in receiving waters. taylorandfrancis.com

This compound in water and sediment is subject to degradation by chemical, photochemical, and biological processes. cdc.govcdc.gov While direct photolysis in water may not be environmentally significant, photosensitized photolysis can occur relatively rapidly in some natural waters. taylorandfrancis.com Volatilization from water is unlikely to be a major removal pathway if strong adsorption to sediment occurs. taylorandfrancis.com

Atmospheric Transport and Deposition

This compound has a relatively low vapor pressure, suggesting a low potential for volatilization. ospar.orgun.org However, concentrations found in remote regions indicate that atmospheric transport does occur. ospar.orgun.org this compound can exist in the atmosphere in both vapor and particulate phases. cdc.govtaylorandfrancis.comcdc.gov Vapour-phase this compound can be degraded in the atmosphere by reaction with hydroxyl radicals, with an estimated half-life of a few hours. ospar.orgun.org Removal from the atmosphere primarily occurs through wet and dry deposition processes. taylorandfrancis.comcdc.govun.orgusgs.gov Wet deposition, influenced by precipitation, is a significant contributor to the removal of this compound from the atmosphere. un.org Dry deposition due to gravity also plays a role. un.org The detection of this compound in remote rainwater and snow suggests its persistence in air and potential for long-distance transport. taylorandfrancis.com

Global Distribution and Occurrence in Remote Regions (e.g., Arctic, Antarctic)

Monitoring data have shown the presence of this compound in remote areas, including the Arctic and Antarctic, far from its sources of release. un.orgacs.org This indicates that long-range atmospheric and oceanic transport has occurred. un.org In the Arctic, this compound has been detected in various environmental matrices, including air, snow, ice cores, lake waters, seawater, and biota (terrestrial, avian, and marine). un.orgamap.no Similarly, it has been found in marine biota samples in the Antarctic. un.orgacs.org

While modeling predictions may indicate a low potential for long-range transport based solely on physicochemical properties, the observed concentrations in remote regions confirm that transport takes place via air, water, or both. pops.intun.org The presence of this compound in remote areas can be attributed to atmospheric transport in the gas phase or adsorbed onto particles, particularly during periods of lower photolytic activity. un.org Despite generally being detected at lower levels compared to some other persistent organochlorine pesticides in Arctic biota, its presence in these remote environments highlights its potential for long-range transport and persistence. pops.int

Environmental Fate Parameters of this compound

| Parameter | Value(s) | Environmental Matrix | Source(s) |

| Water Solubility | 0.3 mg/L; Insoluble | Water | pops.intwho.int |

| Log Kow (Octanol-Water Partition Coefficient) | 5.08; 5.67 | - | pops.intun.org |

| Vapor Pressure | 5.56 x 10⁻³ Pa at 25°C | Air | un.org |

| Soil Adsorption Coefficient (KOC) | Predicted: 26,890; Measured (sediment): 23,000 - 93,000 | Soil/Sediment | pops.int |

| Half-life in Anaerobic Soil | < 30 days | Soil | pops.intcdc.gov |

| Half-life in Aerobic Soil | > 100 days | Soil | pops.intcdc.gov |

| Half-life in Water-Sediment (River) | 4.4 days | Water-Sediment | pops.int |

| Half-life in Water-Sediment (Lake) | 6.6 days | Water-Sediment | pops.int |

| Half-life in Air (Reaction with OH radicals) | 2.4 hours; ~4 hours | Air | ospar.orgun.org |

| Atmospheric Residence Time | < 1 month | Air | nih.govcdc.gov |

Bioaccumulation and Bioconcentration in Ecological Systems

This compound is a strongly hydrophobic substance with a high octanol-water partition coefficient (log Kow value) ranging from 4.83 to 5.08, indicating its potential to accumulate in fatty tissues. un.orgwaterquality.gov.au

Aquatic Organisms (Fish, Shellfish, Insects, Algae)

Studies indicate that this compound can bioconcentrate in a variety of aquatic organisms. Bioconcentration factor (BCF) values for this compound vary widely among different aquatic species, which may be attributed to species-specific differences in the capacity to metabolize and excrete the compound. un.org

Reported BCF values highlight this variability:

BCFs in the range of 667–8,300 have been observed in different aquatic species. un.org

Laboratory studies suggest a bioaccumulation potential in some fish species with BCF values exceeding 5,000. un.org

Supporting data in bivalves (mussels) show a BCF of 12,000. un.orgospar.org

Snails have shown BCFs in the range of 5,000–8,570. un.orgcdc.gov

BCFs of 1,500 to 8,500 have been reported in shellfish and algae. epa.gov

Bioconcentration has also been observed in microorganisms, including Aerobacter aerogenes bacteria (BCFs of 411–2,758) and Bacillus subtilis bacteria (BCFs of 2,114–8,138). cdc.gov

In a model ecosystem, BCFs of 1,500 for fish and 120,000 for mosquitos were reported. cdc.gov

Specific fish studies report BCFs of 185 for fish in flowing water and 1,550 for trout in static water. cdc.gov In sheepshead minnows, BCFs were concentration-dependent, ranging from 113 at 3 µg/L to 264 at 23 µg/L. cdc.gov A BCF of 8,300 was reported for fathead minnows. cdc.gov

Daphnia sp., mayfly larvae, and Oncorhynchus mykiss accumulated this compound from 1000 to 3000 times when exposed at 50 ng/L. waterquality.gov.au

This compound has been detected in freshwater fish caught in the U.S., further indicating its presence and potential for accumulation in aquatic environments. ca.gov

Here is a summary of some reported bioconcentration factors (BCFs) for this compound in aquatic organisms:

| Organism Type | Species Examples | BCF Range or Value | Source(s) |

| Aquatic Species | Various | 667–8,300 | un.org |

| Fish | Some species | > 5,000 | un.org |

| Bivalves (Mussels) | Mytilus edulis | 12,000 | un.orgospar.org |

| Snails | 5,000–8,570 | un.orgcdc.gov | |

| Shellfish and Algae | 1,500–8,500 | epa.gov | |

| Bacteria | Aerobacter aerogenes | 411–2,758 | cdc.gov |

| Bacteria | Bacillus subtilis | 2,114–8,138 | cdc.gov |

| Mosquitos | (Model ecosystem) | 120,000 | cdc.gov |

| Fish | (Flowing water) | 185 | cdc.gov |

| Trout | (Static water) | 1,550 | cdc.gov |

| Sheepshead minnows | (Concentration-dependent) | 113–264 | cdc.gov |

| Fathead minnows | 8,300 | cdc.gov | |

| Daphnia sp. | (Exposure at 50 ng/L) | 1,000–3,000 | waterquality.gov.au |

| Mayfly larvae | (Exposure at 50 ng/L) | 1,000–3,000 | waterquality.gov.au |

| Oncorhynchus mykiss | (Exposure at 50 ng/L) | 1,000–3,000 | waterquality.gov.au |

Terrestrial Biota

Experimental data specifically on the bioaccumulation of this compound from soil to terrestrial organisms are noted as lacking. pops.int However, this compound has been detected in terrestrial species such as hare, lamb, and caribou. pops.int Detection in terrestrial biota samples has also been reported in the Arctic. service.gov.uk

Food Chain Dynamics and Biomagnification Potential

Biomagnification is the process where the concentration of toxic substances increases at each successive level of the food chain. vajiramandravi.comstudysmarter.co.ukgy4es.org This occurs as organisms consume prey that have accumulated toxins, leading to higher concentrations in predators at higher trophic levels. vajiramandravi.comgy4es.org Substances that are persistent and lipophilic are more likely to biomagnify. studysmarter.co.uk

This compound has a high tendency towards bioaccumulation and might biomagnify through food chains. coastalwiki.orgospar.org However, some research suggests that fish appear to be able to metabolize this compound fairly rapidly, which could potentially limit biomagnification in certain aquatic food chains. coastalwiki.orgcdc.govepa.govtaylorandfrancis.com Despite this, this compound's bioaccumulative nature, combined with its toxicity, raises concerns. un.org

Ecotoxicological Impacts and Mechanisms

This compound is considered very toxic to aquatic organisms. un.orgospar.orgwaterquality.gov.auservice.gov.uk Concerns exist regarding its toxicity to aquatic organisms and wildlife. un.org this compound is also suspected to have endocrine disruptive effects in fish, amphibians, and sea urchins, impacting fertility, growth, and development. un.org

The mechanism by which organochlorine insecticides like DDT (and possibly this compound) produce neurological effects is proposed to involve the membrane-association of a lipophilic species, which alters ion transport across neural membranes. un.org

Toxicity to Aquatic Species

This compound is classified as very highly toxic to aquatic animals, including fish and invertebrates, on an acute exposure basis. un.org Toxicity estimates for freshwater invertebrates have been as low as 0.0005 mg/L. un.org

Fish Toxicity (LC50 values, species-specific responses)

This compound is very highly toxic to both warmwater and coldwater fish. epa.gov Acute LC50 values for fish demonstrate a range of species-specific responses. waterquality.gov.auepa.gov

Here are some reported acute LC50 values for various fish species:

| Species | Life Stage | Endpoint | Concentration (µg/L) | Source(s) |

| Rainbow trout | LC50 | 1.31 ppm (1310) | epa.gov | |

| Cutthroat trout | LC50 | 0.015 ppm (15) | epa.gov | |

| Daphnid | LC50 | 1.8 ppm (1800) | epa.gov | |

| Pteronarcys | LC50 | 0.0014 ppm (1.4) | epa.gov | |

| Rainbow trout | LC50 | 0.132 ppm (132) | epa.gov | |

| Atlantic salmon | LC50 | 0.002 ppm (2) | epa.gov | |

| Yellow perch | LC50 | 0.07 ppm (70) | epa.gov | |

| Freshwater fish | (16 species) | LC50 | 1.2 to 75 | waterquality.gov.au |

| Ictalurus punctatus | LC50 | 1800 | waterquality.gov.au | |

| Lepomis macrochirus | LC50 | 420 | waterquality.gov.au | |

| Catastomus commersoni | LC50 | 260 | waterquality.gov.au | |

| O. mykiss | LC50 | 132 | waterquality.gov.au | |

| Salmo salar | LC50 | < 10 | waterquality.gov.au | |

| Salvelinus fontinalis | LC50 | < 10 | waterquality.gov.au | |

| Pimephales promelas | LC50 | < 10 | waterquality.gov.au | |

| Marine fish | (14 species) | LC50 | 12 to 150 | waterquality.gov.au |

| Rainbow trout | LC50 | 52 | ospar.org | |

| Bluegill sunfish | LC50 | 67 | ospar.org | |

| Fish (Peru) | LC50 | 0.052 mg/l (52) | service.gov.uk |

Note: Some concentrations were originally reported in ppm or mg/L and have been converted to µg/L for consistency (1 ppm = 1 mg/L = 1000 µg/L).

The lowest acute LC50 reported for technical this compound in fish is 0.02 mg/L (20 µg/L). epa.gov Granular formulations of this compound have also shown very high toxicity to coldwater fish. epa.gov

Crustacean Toxicity (LC50/EC50 values)

This compound is very highly toxic to aquatic invertebrates, including crustaceans. epa.govorst.edu Acute toxicity values (LC50 or EC50) for freshwater crustaceans have been reported in the range of 0.5 to 34 µg/L for 48 to 96-hour exposures across 11 species. waterquality.gov.au For marine crustaceans, 48 to 96-hour LC50 values ranged from 0.42 to 25 µg/L for six species. waterquality.gov.au Specifically, the acute toxicity to water fleas (Daphnia) is reported as 0.8 µg/l. ospar.org Toxicity estimates for freshwater invertebrates have been as low as 0.0005 mg/L. epa.gov

Here are some reported toxicity values for crustaceans:

| Organism | Endpoint | Value (µg/L) | Exposure Time | Source |

| Water fleas | Acute LC50 | 0.8 | Not specified | ospar.org |

| Freshwater Crustaceans | LC50/EC50 | 0.5 - 34 | 48-96 hours | waterquality.gov.au |

| Marine Crustaceans | LC50 | 0.42 - 25 | 48-96 hours | waterquality.gov.au |

| Freshwater Invertebrates | Toxicity Estimate | 0.5 | Not specified | epa.gov |

| Sand shrimp | LC50 | 9 | Not specified | epa.gov |

| Hermit crab | LC50 | 9 | Not specified | epa.gov |

| Daphnia magna | Acute EC50 | 100 | Not specified | ospar.org |

| Gammarus lacustris | Acute toxicity | 300 | Not specified | ospar.org |

| Daphnia magna | Chronic NOEC | 0.025 | Not specified | ospar.org |

| Freshwater Invertebrates | LC50 | < 1 | Not specified | service.gov.uk |

Amphibian Development and Reproduction

This compound is suspected to have endocrine disruptive effects on amphibian fertility, growth, and development. un.orgoup.com Studies on the South African clawed frog (Xenopus laevis and Xenopus tropicalis) have evaluated the developmental and reproductive toxicity of this compound across various life stages. oup.comnih.govoup.comnih.gov

Exposure to this compound concentrations greater than 10 µg/l has been shown to cause delayed development in Xenopus tropicalis. nih.govoup.com Organisms exposed to 10 µg/l for 30 days exhibited enlarged thyroid glands with follicular hyperplasia. nih.govoup.com While no increase in mortality or external malformation was observed during early embryo-larval development (up to approximately 2 days of exposure), chronic exposure (90 days) resulted in a concentration-dependent increase in external malformations and internal abnormalities of the liver and gonads. nih.govoup.com

Reproductive endpoints were also adversely affected by this compound exposure, particularly in female specimens. nih.govoup.com At concentrations of 100 µg/l, this compound led to a skewing of the sex ratio toward females, decreased ovary weight and number of oocytes, and increased oocyte immaturity and necrosis. nih.govoup.com Reductions in testis weight and sperm cell count were also detected in male specimens at this concentration. nih.govoup.com

Sensitivity to this compound appears to be most significant during the reproductive and metamorphic phases of the amphibian life cycle, with early embryo-larval development being less sensitive. oup.comoup.comnih.gov this compound has been found to accumulate in the ovary and, to a lesser extent, in the testis of Xenopus laevis. oup.comnih.gov Breeding studies indicated that exposure of adult female Xenopus laevis to this compound affected the frequency of amplexus, fertilization, and embryo viability, with a lesser effect observed from male exposure. oup.comnih.gov this compound has also been shown to inhibit progesterone-induced oocyte maturation in vitro in Xenopus laevis. nih.gov

Algal Responses to this compound Exposure

This compound has the potential for bioaccumulation in algae, with bioconcentration factors (BCFs) of 8400 reported. ospar.org It is considered very toxic to aquatic organisms, which would include algae. ospar.orgospar.org Acute toxicity values (IC50) for algae have been reported as low as 0.0002 mg/l and 0.1 mg/l. ospar.org

Here are some reported toxicity values for algae:

| Organism | Endpoint | Value (mg/l) | Source |

| Algae | BCF | 8400 | ospar.org |

| Unicellular Algae | Acute IC50 | 0.0002 | ospar.org |

| Chlorella pyrenoidosa | Acute toxicity | 0.1 | ospar.org |

Avian Ecotoxicology

This compound is considered practically nontoxic to birds on an acute oral and subacute dietary exposure basis, with reported acute oral LD50 values greater than 2000 mg/kg and subacute dietary LC50 values greater than 5000 mg/kg/day for several bird species. un.orgepa.govorst.edu However, concerns exist regarding its potential endocrine disrupting effects on non-target animals, including birds, due to its structural similarity to DDT. un.orgepa.gov The lack of comprehensive avian reproduction data for this compound is considered a major uncertainty, especially given the known chronic reproductive risks associated with DDT, such as eggshell thinning. un.orgepa.gov

Maternal Transfer and Embryonic Exposure

Embryonic exposure to this compound can occur through maternal deposition into the egg yolk. nih.govpops.intnih.govresearchgate.netnih.gov Studies using the Japanese quail model have demonstrated that this compound is maternally deposited into the yolk when hens are exposed. pops.intresearchgate.net This maternal transfer leads to long-term embryonic exposure, which is likely to impact the embryo throughout its development. pops.int Laboratory studies have confirmed that endocrine disrupting chemicals, including this compound, readily transfer from the hen into the egg and partition according to lipid solubility. researchgate.netnih.gov

Neuroendocrine and Behavioral Effects in Birds

Studies, particularly in Japanese quail, have investigated the neuroendocrine and behavioral consequences of this compound exposure. pops.intnih.govresearchgate.netnih.govresearchgate.net Embryonic exposure to this compound, either through maternal transfer or egg injection, has been shown to impact hypothalamic neuroendocrine systems in hatchlings and affect sexual maturation. nih.govnih.govresearchgate.net Evidence suggests long-term effects on neurotransmitters and male behavior. nih.govnih.govresearchgate.net

In adult male quail, embryonic exposure to this compound has been shown to impair male sexual behavior. pops.intnih.govresearchgate.net Dietary exposure of adult quail to this compound has also been associated with impaired male sexual behavior, altered hypothalamic catecholamines, and changes in plasma steroid hormones. pops.int Two-generation dietary studies in Japanese and northern bobwhite quail exposed to environmentally relevant doses of this compound (0.5, 5, and 10 ppm) have shown impaired mating behavior and altered plasma hormones in F1 and F2 male offspring. nih.govresearchgate.netnih.govresearchgate.net While traditional toxicological endpoints like fertility and hatching success may not show effects, neuroendocrine and behavioral measures have proven to be sensitive indicators of exposure to estrogenic endocrine disrupting chemicals like this compound in birds. pops.intnih.govresearchgate.net

Molecular and Cellular Ecotoxicological Mechanisms

This compound is known to have endocrine disrupting properties, particularly acting as an estrogenic compound or being metabolized into estrogenic substances. un.orgospar.orgnih.govnih.gov Its effects on the hypothalmic-pituitary-gonadal axis are a significant concern for non-target animals. un.orgepa.gov

The mechanism by which this compound, similar to DDT, produces neurological effects is proposed to involve the membrane association of a lipophilic species, altering ion transport across neural membranes. un.org However, the reproductive system is often the most sensitive target for this compound's effects. un.org this compound is metabolized in the liver to substances that act like estrogen in the body. nih.gov These estrogenic metabolites can disrupt the delicate balance of time-sensitive hormone levels during fetal and post-natal development, leading to adverse effects on the reproductive system in both developing and adult animals. un.org

Studies on amphibian oocytes suggest that this compound may interfere with progestin-regulated processes and exert endocrine-disrupting effects through mechanisms other than receptor antagonism, potentially acting downstream on early events in maturational signaling. nih.gov

This compound can also induce oxidative stress. pops.int

Oxidative Stress Induction

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key mechanism through which this compound can induce toxicity in biological systems. Studies have shown that this compound exposure can lead to increased levels of ROS and a depletion of antioxidant enzymes in various organisms and tissues. nih.govnih.govresearchgate.net

Research in rats has demonstrated that this compound administration can induce significant oxidative stress in the testis, characterized by increased levels of hydrogen peroxide (H₂O₂) and lipid peroxidation. nih.gov Concurrently, the activities of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, glutathione (B108866) reductase, and glutathione peroxidase were found to decrease in a dose-dependent manner in both mitochondrial and microsome-rich fractions of rat testis following this compound exposure. nih.gov

Studies on mouse ovaries have also indicated that this compound impairs mitochondrial respiration, which in turn stimulates ROS production. This oxidative damage is evidenced by increased staining for markers like nitrotyrosine and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHG) in ovarian antral follicles. nih.gov Furthermore, this compound exposure in mouse ovaries led to decreased expression and activity of antioxidant enzymes including Cu/Zn superoxide dismutase (SOD1), glutathione peroxidase (GPX), and catalase (CAT). nih.gov

In porcine oocytes, this compound exposure significantly increased intracellular ROS levels. tandfonline.com This increase in oxidative stress was linked to impaired mitochondrial function, DNA damage, and ultimately, negative impacts on subsequent embryonic development. tandfonline.com

The induction of oxidative stress by this compound appears to be a contributing factor to its adverse effects on reproductive systems in various animal models. nih.govnih.govtandfonline.comfrontiersin.org

Here is a summary of findings related to this compound and oxidative stress:

| Organism/Tissue | Observed Effect on Oxidative Stress Markers | Reference |

| Rat testis | Increased H₂O₂ and lipid peroxidation; Decreased SOD, CAT, GR, GPX activity. | nih.gov |

| Mouse ovary | Increased ROS production; Increased nitrotyrosine and 8-OHG staining; Decreased SOD1, GPX, CAT expression and activity. | nih.gov |

| Porcine oocytes | Increased intracellular ROS levels. | tandfonline.com |

Effects on Mitochondrial Respiration

Mitochondria are critical organelles responsible for cellular respiration and energy production. Environmental contaminants like this compound have been shown to disrupt mitochondrial function, impacting cellular processes and contributing to toxicity. nih.govfrontiersin.orgnih.govresearchgate.net

Studies investigating the effects of this compound on brain mitochondria from rats have shown that exposure can decrease mitochondrial membrane potential and inhibit mitochondrial respiration. frontiersin.orgnih.gov Specifically, this compound has been found to preferentially inhibit brain mitochondrial respiration at the level of complex I of the electron transport chain. nih.gov This inhibition can lead to enhanced production of reactive oxygen species. nih.gov

Research on mouse ovaries has also demonstrated that this compound significantly impairs mitochondrial respiration. nih.gov This impairment is associated with increased production of H₂O₂, suggesting a link between compromised mitochondrial function and oxidative stress induction. nih.gov Further studies in porcine oocytes revealed that this compound exposure decreased mitochondrial copy number and ATP content, indicating damage to mitochondrial function. tandfonline.com

The disruption of mitochondrial respiration by this compound is considered a significant mechanism contributing to its toxic effects, particularly in sensitive tissues like reproductive organs and the central nervous system. nih.govfrontiersin.orgnih.govresearchgate.net

Here is a summary of findings related to this compound and mitochondrial respiration:

Toxicological Research on Methoxychlor

Metabolism and Biotransformation Pathways

The biotransformation of methoxychlor is a critical determinant of its biological activity. The following sections detail the key processes involved in its metabolism, from its initial breakdown in the liver to its eventual excretion from the body.

Hepatic Metabolism and Cytochrome P450 Enzymes

The liver is the primary site for the metabolism of this compound. nih.gov This process is largely mediated by the cytochrome P450 (CYP450) enzyme system, a superfamily of enzymes responsible for the biotransformation of a wide array of foreign compounds. nih.govresearchgate.net In experimental studies, this compound has been shown to be metabolized by several hepatic microsomal CYP450 enzymes. researchgate.net Specifically, research has indicated the involvement of CYP2B, CYP2C11, and to a lesser extent, other isoforms in the metabolic conversion of this compound. nih.govoup.com The interaction with these enzymes is a crucial first step, initiating a series of reactions that transform the parent compound into various metabolites. epa.gov

Demethylation and Hydroxylation Processes

The primary metabolic pathway for this compound involves sequential O-demethylation reactions. nih.gov This process, catalyzed by hepatic monooxygenases, removes the methoxy (B1213986) groups from the this compound molecule. nih.govoup.com In addition to demethylation, hydroxylation, another key phase I metabolic reaction, can occur on the aromatic rings of the this compound structure. nih.gov Studies have demonstrated that these demethylation and hydroxylation processes can lead to the formation of several intermediate metabolites. youtube.com

Enterohepatic Circulation

Enterohepatic circulation is a process where substances are excreted by the liver into the bile, enter the small intestine, are reabsorbed, and then returned to the liver via the portal circulation. This recycling mechanism can prolong the presence and biological activity of a compound and its metabolites within the body. nih.gov For a substance to undergo enterohepatic circulation, it must be excreted in the bile. While it is known that this compound metabolites are excreted into the bile, allowing for their elimination in the feces, the extent to which they undergo enterohepatic recirculation has not been extensively detailed in the available scientific literature. nih.gov

Excretion Pathways and Rates

Following its metabolic transformation, this compound and its metabolites are eliminated from the body through various pathways. The primary route of excretion is via the feces, with a smaller proportion being eliminated in the urine. oup.com Animal studies have shown that a significant portion of an orally administered dose of this compound is excreted within 24 to 48 hours. The body does not tend to accumulate this compound in tissues to a significant degree, and any stores that do build up are cleared within a few weeks after exposure ceases. oup.com

Endocrine Disruption Mechanisms

This compound is recognized as an endocrine-disrupting chemical (EDC), primarily due to the estrogenic activity of its metabolites. nih.gov The main mechanism of its endocrine disruption is the interaction of its primary metabolite, HPTE, with estrogen receptors (ERs). nih.gov HPTE has been shown to act as an agonist for estrogen receptor alpha (ERα) and an antagonist for estrogen receptor beta (ERβ). youtube.com This differential interaction with ER subtypes can lead to a complex array of tissue-specific effects. youtube.com

The binding of HPTE to ERα can mimic the actions of endogenous estrogen, leading to the activation of estrogen-responsive genes and subsequent physiological effects. nih.govyoutube.com This can result in a range of reproductive and developmental effects observed in animal studies, such as altered estrous cycles and reduced fertility. wikipedia.org Furthermore, this compound and its metabolites can influence the synthesis and signaling of other hormones, including those involved in the hypothalamic-pituitary-gonadal axis. researchgate.net

Data Tables

Table 1: Key Cytochrome P450 Enzymes in this compound Metabolism This table is based on information from the article above.

| Enzyme Family | Specific Isoform(s) | Role in this compound Metabolism |

| CYP2B | CYP2B1/2 | Catalyzes ring-hydroxylation and demethylation. |

| CYP2C | CYP2C11 | Converts this compound into hormonally active demethylated derivatives. |

| CYP3A | CYP3A1 | Involved in the metabolism of this compound. |

Table 2: Major Metabolites of this compound and Their Activity This table is based on information from the article above.

| Metabolite | Full Chemical Name | Formation Process | Biological Activity |

| HPTE | 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane | Bis-demethylation of this compound. | Potent estrogen receptor agonist (primarily ERα). |

| Mono-OH-MXC | 1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane | Mono-demethylation of this compound. | Estrogenic activity. |

Estrogenic Activity of this compound and Metabolites

This compound, a synthetic organochlorine pesticide, is recognized for its proestrogenic activity, meaning it becomes more estrogenic after being metabolized in the body. tandfonline.com The parent compound itself has a low affinity for estrogen receptors. nih.gov However, through metabolic processes in the liver, primarily O-demethylation by cytochrome P450 enzymes, this compound is converted into more biologically active metabolites. oup.comoup.comcdc.gov